2-((3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione
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Overview
Description
The compound “2-((3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione” is a complex organic molecule that contains several functional groups . It has a 1,2,4-oxadiazole ring, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms . This ring is attached to a cyclopentyl group and an isoindoline-1,3-dione group .
Synthesis Analysis
While the specific synthesis process for this compound isn’t available, compounds with similar structures are often synthesized through reactions involving amidoximes and isatoic anhydrides in a NaOH–DMSO medium .
Molecular Structure Analysis
The 1,2,4-oxadiazole ring in the compound is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients . The cyclopentyl group is a cycloalkane consisting of a five-membered ring. Isoindoline-1,3-dione is a bicyclic structure, containing a benzene ring fused to a 1,3-dione .
Chemical Reactions Analysis
The 1,2,4-oxadiazole ring can participate in various chemical reactions. It can rearrange into other heterocycles due to its low aromaticity and the presence of the weak O–N bond .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the nature of its functional groups. For example, the presence of the 1,2,4-oxadiazole ring could influence its reactivity and stability .
Scientific Research Applications
Synthesis and Chemical Characterization
Development of Synthesis Methods : A study by Tkachuk et al. (2020) presented an effective method for synthesizing 2-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid via thermal heterocyclization, using 3-(hydroxyimino)isoindolin-1-one. This method highlights the preparation of related compounds, showing the versatility of isoindoline-1,3-dione derivatives in chemical synthesis (Tkachuk, V., Lyubchuk, T., Tkachuk, T., & Hordiyenko, O., 2020).
Characterization of Novel Derivatives : The structural and spectroscopic characterization of new isoindoline-1,3-dione derivatives has been documented, demonstrating their potential in various chemical applications. For instance, Dioukhane et al. (2021) used 1D, COSY, and HSQC 2D NMR spectroscopy to characterize the structure of 2-(4-methyl-2 Phenyl-4, 5-dihydrooxazol-4-ylmethyl)-isoindole-1, 3-dione, emphasizing the utility of these derivatives in material science and chemical research (Dioukhane, K., Aouine, Y., Nakkabi, A., Boukhssas, S., Faraj, H., & Alami, A., 2021).
Biological Applications
Antioxidant and Cytotoxicity Evaluation : Kumar et al. (2019) synthesized isoindoline-1,3-dione derivatives and evaluated their bioactivity through molecular docking, cytotoxicity against HeLa cells, and antioxidant activity. One compound showed significant antioxidant activity and exhibited better binding energy with caspase-3 protein, indicating the potential therapeutic applications of these derivatives (Kumar, P. S., Kumar, K. B., Obadiah, A., Kumar, S. J., Mohanapriya, R., Durairaj, A., Ramanathan, S., & Vasanthkumar, S., 2019).
Tyrosinase Inhibition and Antioxidant Properties : Another study focused on the tyrosinase inhibition and antioxidant properties of phthalimide derivatives. This research synthesized a new series of 2-((pyridinylamino)methyl)isoindoline-1,3-dione derivatives and evaluated their effectiveness, with one compound showing higher tyrosinase inhibitory activity compared to the positive control, arbutin. These findings suggest potential applications in dermatological conditions and cosmetic formulations (Then, L. Y., Kwong, H. C., Quah, C., Kumar, C. S. C., Chia, T. S., Wong, Q. A., Chandraju, S., Karthick, T., Win, Y.-F., Sulaiman, S., Hashim, N. S., & Ooi, K. L., 2018).
Future Directions
Mechanism of Action
Target of Action
Compounds with a similar 1,2,4-oxadiazole core have been reported to interact with various targets such as ampa receptors , p38α mitogen-activated protein kinase (MAPK) , and acetylcholinesterase .
Mode of Action
Similar compounds have been reported to act as selective inhibitors or agonists at their target sites . They interact with their targets and induce changes that can affect the function of the target proteins.
Biochemical Pathways
Based on the known targets of similar compounds, it can be inferred that the compound may influence pathways related to neurotransmission (via ampa receptors) , inflammation and cellular stress responses (via p38α MAPK) , and neurotransmitter degradation (via acetylcholinesterase) .
Result of Action
Based on the known effects of similar compounds, it can be speculated that this compound may modulate neurotransmission , influence cellular stress responses , or alter neurotransmitter levels .
Properties
IUPAC Name |
2-[(3-cyclopentyl-1,2,4-oxadiazol-5-yl)methyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c20-15-11-7-3-4-8-12(11)16(21)19(15)9-13-17-14(18-22-13)10-5-1-2-6-10/h3-4,7-8,10H,1-2,5-6,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NICAZOSYCOMPTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=NOC(=N2)CN3C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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